Osteoblast-Adhesive Peptide
Overview
Description
Osteoblast-Adhesive Peptide is a synthetic peptide composed of four amino acids: L-Arginine, L-Lysine, L-Arginine, and L-Serine
Mechanism of Action
Target of Action
L-Arginine, L-lysyl-L-arginyl-L-seryl- (abbreviated as LKS) is a peptide that is made up of four amino acids: L-Arginine, L-lysine, L-arginine, and L-serine. The primary target of L-Arginine, a component of LKS, is the enzyme nitric oxide synthase (NOS), which is involved in the formation of nitric oxide .
Mode of Action
L-Arginine interacts with its target, NOS, to produce nitric oxide, a potent vasodilator . This interaction results in the relaxation of smooth muscles lining blood vessels, leading to increased blood flow . Furthermore, L-Arginine induces the secretion of insulin and glucagon, which are key players in glucose metabolism .
Biochemical Pathways
L-Arginine is involved in several biochemical pathways. It serves as a precursor for the synthesis of nitric oxide, creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses . In addition, L-Arginine can reduce plasma glucose levels, improving glucose tolerance .
Pharmacokinetics
It is a natural constituent of food proteins and can be synthesized by healthy individuals .
Result of Action
The action of L-Arginine, a component of LKS, has several molecular and cellular effects. It improves oxidative metabolism through enhanced mitochondrial function, eventually improving physical performance . L-Arginine supplementation has been shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Osteoblast-Adhesive Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Osteoblast-Adhesive Peptide can undergo various chemical reactions, including:
Oxidation: The guanidino group in L-Arginine can be oxidized to form nitric oxide.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Nitric oxide and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Osteoblast-Adhesive Peptide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, L-phenylalanyl-L-asparaginyl-L-arginylglycylglycyl-L-tyrosyl-L-asparaginyl-L-phenylalanylglycyl-L-lysyl-L-seryl-L-valyl-L-arginyl-L-histidyl-L-valyl-L .
- L-Arginine, L-arginyl-L-seryl-L-lysyl- .
Uniqueness
Osteoblast-Adhesive Peptide is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its ability to produce nitric oxide and modulate immune responses sets it apart from other peptides.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPRMBOLQDHOB-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437855 | |
Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193613-75-1 | |
Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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